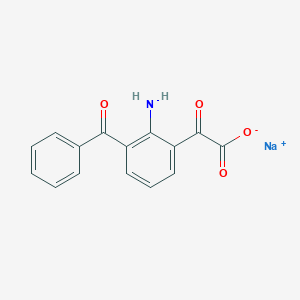
2-(2-Amino-3-benzoylphenyl)glyoxylic acid sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 2-(2-Amino-3-benzoylphenyl)glyoxylic acid sodium salt is closely related to 2-amino-3-benzoylphenylacetic acid, which has been identified as a potent anti-inflammatory agent. The sodium salt form of this compound is likely to have similar pharmacological properties due to its structural similarity. The anti-inflammatory activity of this class of compounds was discovered during the investigation of the metabolism of 7-benzoylindoline, which unexpectedly exhibited anti-inflammatory effects. Although the initial hypothesis that 2-amino-3-benzoylphenylacetic acid was an active metabolite of 7-benzoylindoline was not confirmed, the compound itself demonstrated significant anti-inflammatory activity in pharmacological models .
Synthesis Analysis
The synthesis of 2-amino-3-benzoylphenylacetic acid, which is structurally related to the sodium salt , involves a series of chemical reactions that result in the introduction of an amino group and a benzoyl group to the phenylacetic acid backbone. The exact synthetic route for the sodium salt form is not detailed in the provided data, but it can be inferred that it would involve the conversion of the acid form to its sodium salt, possibly through a neutralization reaction with a sodium base .
Molecular Structure Analysis
The molecular structure of 2-amino-3-benzoylphenylacetic acid consists of a benzoyl group attached to the second carbon of a phenyl ring, which is further substituted at the third position with an amino group. The glyoxylic acid sodium salt derivative would have a carboxylate group in place of the acetic acid moiety, which would be deprotonated and associated with a sodium ion. This structural modification could influence the compound's solubility and bioavailability .
Chemical Reactions Analysis
The chemical reactivity of 2-amino-3-benzoylphenylacetic acid and its derivatives, including the sodium salt, can be influenced by the presence of both the amino and benzoyl functional groups. These groups can participate in various chemical reactions, such as the formation of complexes with metal ions. Although the specific interactions of the sodium salt with metal ions are not described, related compounds have been shown to form complexes with divalent cations like Co^2+, Ni^2+, Cu^2+, Zn^2+, Cd^2+, and Hg^2+ in aqueous solutions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-amino-3-benzoylphenylacetic acid and its sodium salt are likely to include high solubility in water due to the presence of the sodium ion and the carboxylate group. The compound's stability, melting point, and other physicochemical characteristics are essential for its pharmacological application but are not detailed in the provided data. The interaction with metal ions suggests that the compound could have chelating properties, which might be relevant in its mechanism of action or in the development of formulations .
科学研究应用
PPARgamma Agonists
"N-(2-Benzoylphenyl)-L-tyrosine PPARgamma agonists. 3. Structure-activity relationship and optimization of the N-aryl substituent" by Cobb et al. (1998) discusses the synthesis and evaluation of carboxylic acid analogues modified in the N-2-benzoylphenyl moiety as PPARgamma agonists, showing potential for antidiabetic activity in rodent models of type 2 diabetes (Cobb et al., 1998).
"N-(2-Benzoylphenyl)-L-tyrosine PPARgamma agonists. 1. Discovery of a novel series of potent antihyperglycemic and antihyperlipidemic agents" by Henke et al. (1998) identifies a series of antidiabetic N-(2-benzoylphenyl)-L-tyrosine derivatives as potent, selective PPARgamma agonists, offering potential for the treatment of type 2 diabetes (Henke et al., 1998).
Antiinflammatory Activity
- "Antiinflammatory agents. 1. Synthesis and antiinflammatory activity of 2-amino-3-benzoylphenylacetic acid" by Welstead et al. (1979) demonstrates the potent antiinflammatory activity of 2-amino-3-benzoylphenylacetic acid and its derivatives in pharmacological models (Welstead et al., 1979).
Photoreaction with Basic Amino Acids
- "Photochemical reaction of 2-(3-benzoylphenyl)propionic acid (ketoprofen) with basic amino acids and dipeptides" by Suzuki et al. (2013) investigates the photoreaction of 2-(3-benzoylphenyl)propionic acid with basic amino acids, revealing insights into its potential photochemical behavior in vivo (Suzuki et al., 2013).
Asymmetric Synthesis
- "Asymmetric Synthesis of (S)-2-Amino-3-(1-naphthyl)propanoic Acid via Chiral Nickel Complex" by Popkov et al. (2005) presents a method for the asymmetric synthesis of non-coded amino acids, offering potential applications in organic synthesis (Popkov et al., 2005).
属性
IUPAC Name |
sodium;2-(2-amino-3-benzoylphenyl)-2-oxoacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO4.Na/c16-12-10(13(17)9-5-2-1-3-6-9)7-4-8-11(12)14(18)15(19)20;/h1-8H,16H2,(H,19,20);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMQAPOWQLASHPA-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C(=CC=C2)C(=O)C(=O)[O-])N.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10NNaO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Amino-3-benzoylphenyl)glyoxylic acid sodium salt | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

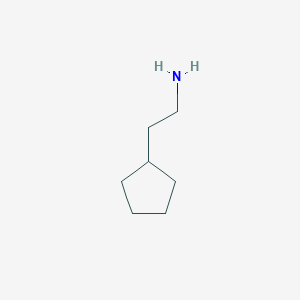
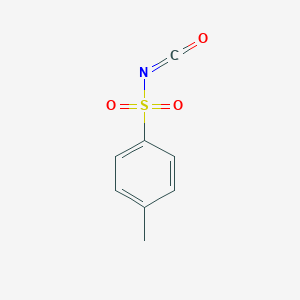
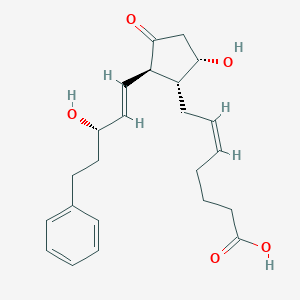
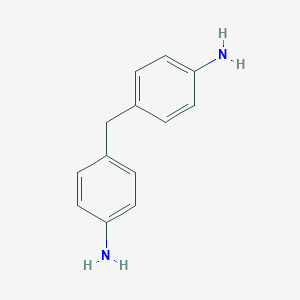
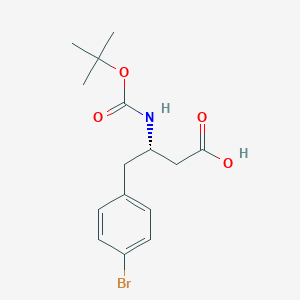
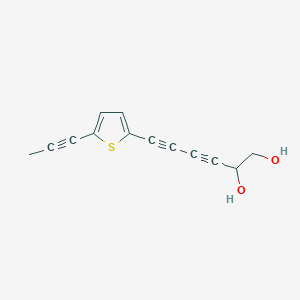
![2-chloro-9-[(4-methylphenyl)methyl]-N-phenyl-purin-6-amine](/img/structure/B154110.png)
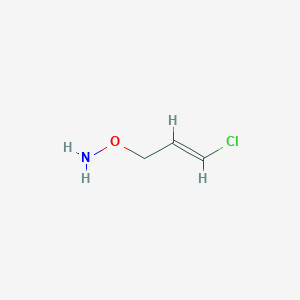
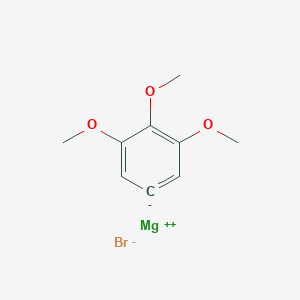
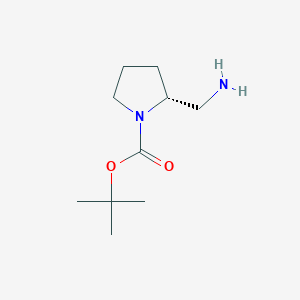
![4-Chloro-2-[(phenylthio)methyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B154118.png)
![Phenol, 4,4'-[methylenebis(oxy-2,1-ethanediylthio)]bis-](/img/structure/B154121.png)
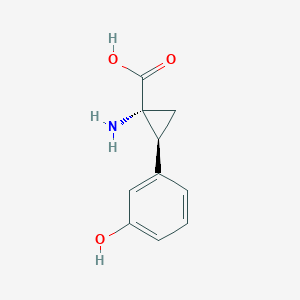
![3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole](/img/structure/B154123.png)